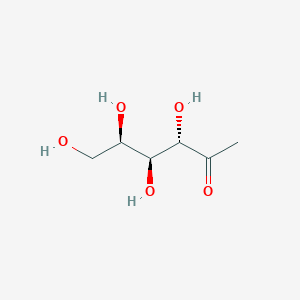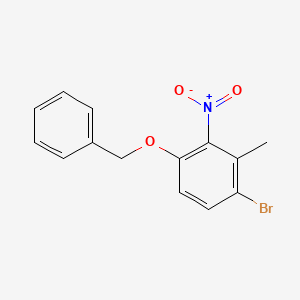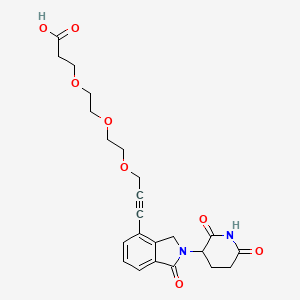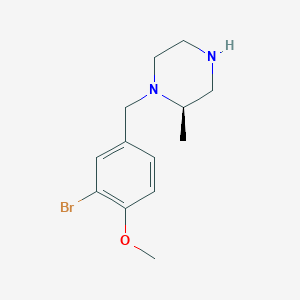![molecular formula C11H15NO4 B14763989 [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate is an organic compound with a complex structure, featuring an amino group, two hydroxyl groups, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate typically involves multi-step organic reactions. One common method starts with the protection of the amino and hydroxyl groups, followed by the introduction of the acetate group through esterification. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of catalysts and optimized reaction conditions to facilitate the esterification and deprotection steps efficiently.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- [2-amino-3,3-dihydroxypropyl]phenyl acetate
- [4-aminophenyl] acetate
- [4-hydroxyphenyl] acetate
Comparison: Compared to similar compounds, [4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity and potential applications. Its structure allows for a wider range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate |
InChI |
InChI=1S/C11H15NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10-11,14-15H,6,12H2,1H3/t10-/m0/s1 |
Clé InChI |
PDUBEYYOJRNXKB-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(O)O)N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(C(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)








![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)



